molecular formula C10H20ClNO B1424575 Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1220032-61-0

Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No. B1424575
CAS RN: 1220032-61-0
M. Wt: 205.72 g/mol
InChI Key: YGTDLDZJRAHQME-UHFFFAOYSA-N
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Description

Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride (CBPME-HCl) is a synthetic compound that has been used in a variety of scientific applications. Its chemical structure consists of a cyclobutylmethyl group attached to a pyrrolidinylmethyl ether group, with a hydrochloride group attached to the oxygen. It is a colorless, odorless, and water-soluble compound with a melting point of 128-130°C. CBPME-HCl has a variety of applications in scientific research, including biochemical and physiological experiments, as well as in the synthesis of other compounds.

Scientific Research Applications

Stereospecific [2+2] Autophotocycloaddition

Cyclobutane derivatives participate in stereospecific [2+2] autophotocycloaddition reactions. A study on the dimeric complex of 18-crown-6 ether styryl dye bearing an N-(3-ammoniopropyl) substituent showed efficient [2+2] autophotocycloaddition yielding tetrasubstituted cyclobutane derivatives. These reactions are crucial for synthesizing complex cyclobutane structures, which have applications in developing new materials with unique optical and electronic properties (Gromov et al., 2009).

Dielectric Behavior and Structural Characterization

Cyclobutane derivatives have been explored for their dielectric behavior and structural properties. For example, oxime-cyclotriphosphazene compounds bearing oxime ether and ester as side groups were synthesized and characterized for their dielectric constant and loss factors. Such materials are promising candidates for multifunctional optoelectronic devices, showcasing the potential of cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride derivatives in electronics and photonics applications (Koran et al., 2016).

Lewis Acid-Catalyzed Cycloadditions

The compound's structural analogs are subjects in Lewis acid-catalyzed intermolecular cycloadditions, providing a method to regio- and diastereoselectively insert carbonyl compounds into cyclobutane rings. These reactions enable the synthesis of diverse and complex molecules, indicating the cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride's potential in synthetic organic chemistry (Matsuo et al., 2008).

Electrochromic and Ion Sensor Applications

Pyrrolidine and ether functionalities in polymers show promising electrochromic and ion receptor properties. An etheric member of N-linked polybispyrroles was synthesized and characterized, demonstrating strong stability, reversible redox processes, and good electrochromic material properties. Such findings suggest cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride derivatives could be valuable in developing new materials for metal recovery and ion sensing applications (Mert et al., 2013).

Optical Applications of Perfluorocyclobutyl Aryl Ether Polymers

Perfluorocyclobutyl (PFCB) aryl ether polymers, related to cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride through the cyclobutane core, are noted for their applications in optics. Their synthetic versatility, high temperature, and photo stability, along with excellent optical transparency, make them suitable for nanoparticle matrix materials, encapsulants, and chemical sensors, highlighting potential areas of application for cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride derivatives (Mujkic et al., 2009).

properties

IUPAC Name

3-(cyclobutylmethoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-9(3-1)7-12-8-10-4-5-11-6-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDLDZJRAHQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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